molecular formula C25H29NO6 B12806235 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

Cat. No.: B12806235
M. Wt: 439.5 g/mol
InChI Key: FFLAQPKWVSSKJC-UHFFFAOYSA-N
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Description

The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid (CAS: 203854-49-3), also referred to as Fmoc-L-β-homoglutamic acid 6-tert-butyl ester, is a specialized amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₅H₂₉NO₆ (molecular weight: 439.5 g/mol), featuring an Fmoc (9-fluorenylmethoxycarbonyl) group as an amine-protecting agent and a tert-butyl ester group for carboxyl protection . This dual protection ensures compatibility with solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under basic conditions (e.g., piperidine), while the tert-butyl ester is acid-labile, enabling orthogonal deprotection .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLAQPKWVSSKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The reaction conditions often include the use of sodium azide and organic solvents under controlled temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is usually stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by acting as a protecting group for amino acids. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino group during peptide synthesis. Upon completion of the desired reactions, the Fmoc group can be selectively removed under basic conditions, exposing the amino group for further coupling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-L-β-Homoglutamic Acid Derivatives

(a) Fmoc-L-β-Homoglutamic Acid 6-Allyl Ester (CAS: 133464-45-6)
  • Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid.
  • Key Differences :
    • The allyl ester replaces the tert-butyl group, offering distinct deprotection conditions. Allyl esters are cleaved via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with nucleophiles like morpholine), making them suitable for acid-sensitive sequences .
    • Applications : Preferred in convergent peptide synthesis where acid-labile groups are incompatible with other protecting strategies.
(b) Fmoc-L-β-Glutamic Acid 5-tert-Butyl Ester (CAS: 209252-17-5)
  • Structure : Shorter carbon chain (β-glutamic acid vs. β-homoglutamic acid).
  • Key Differences :
    • The β-glutamic acid backbone has five carbons compared to the six-carbon β-homoglutamic acid, altering steric and conformational properties in peptide assemblies .
    • Applications : Used for introducing shorter spacers in peptide linkers or constrained cyclic peptides.

Phosphorylated and Functionalized Derivatives

(a) (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((Benzyloxy)(hydroxy)phosphoryl)oxy)hexanoic Acid
  • Structure : Incorporates a phosphoryloxy group at the 6-position.
  • Key Differences :
    • The phosphoryl group enhances hydrophilicity and enables post-synthetic modifications (e.g., conjugation to nucleotides or lipids) .
    • Applications : Critical in synthesizing phosphopeptide mimics or nucleotide-peptide hybrids.
(b) 6-[1-(2-Nitrophenyl)ethoxy]-6-oxohexanoic Acid
  • Structure : Features a 2-nitrophenyl ethyl (NPE) photolabile protecting group.
  • Key Differences :
    • The NPE group is cleaved via UV light (365 nm), enabling spatiotemporal control in release applications .
    • Applications : Used in light-activated prodrugs or stimuli-responsive materials.

Orthogonally Protected Derivatives

(S)-Fmoc-2-Amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic Acid (CAS: 357271-55-7)
  • Structure : Combines Fmoc and Boc (tert-butoxycarbonyl) groups.
  • Key Differences :
    • Orthogonal protection : Boc is removed under acidic conditions (e.g., TFA), allowing sequential deprotection without interfering with Fmoc .
    • Applications : Ideal for multi-step syntheses requiring selective side-chain modifications.

Physicochemical and Functional Comparisons

Property Target Compound (CAS: 203854-49-3) Allyl Ester (CAS: 133464-45-6) Phosphorylated Derivative NPE Derivative
Deprotection Conditions Acidic (TFA) Pd-catalyzed Acid/base-dependent UV light
Solubility Moderate in DMF/DCM High in THF High in aqueous buffers Low in polar solvents
Molecular Weight (g/mol) 439.5 421.4 501.4 325.3
Key Applications SPPS, stable intermediates Convergent synthesis Phosphopeptide mimics Light-activated systems

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid (commonly referred to as Fmoc-Lys-(tBu)-OH) is a complex organic compound that plays a significant role in peptide synthesis and has potential biological applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the field of organic chemistry for the protection of amino groups during peptide synthesis.

Chemical Structure and Properties

The molecular formula for this compound is C26H32N2O6C_{26}H_{32}N_{2}O_{6}, with a molecular weight of approximately 492.54 g/mol. The structure includes a hexanoic acid backbone, which contributes to its solubility and reactivity in various chemical environments.

PropertyValue
Molecular FormulaC26H32N2O6
Molecular Weight492.54 g/mol
CAS Number71989-26-9
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

Biological Activity

Although specific biological activities of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid are not extensively documented, compounds with similar structures have been shown to exhibit significant biological properties. Research indicates that such compounds can play roles in:

  • Peptide Synthesis : The Fmoc group allows for the selective protection of amino acids, facilitating the synthesis of peptides with desired sequences and functionalities.
  • Drug Delivery Systems : The structural features of this compound suggest potential applications in drug delivery, enhancing the stability and bioavailability of therapeutic agents.
  • Receptor-Ligand Interactions : Similar compounds have been studied for their binding affinities to various receptors, indicating potential utility in pharmacological research.

Peptide Synthesis Applications

In a study examining the synthesis of biologically active peptides, researchers utilized Fmoc-Lys-(tBu)-OH as a key building block. The study highlighted how the presence of the Fmoc group improved the yield and purity of synthesized peptides, demonstrating its effectiveness in peptide chemistry.

Drug Delivery Research

Another investigation focused on the use of derivatives of this compound in drug delivery systems. The findings suggested that modifications to the fluorenylmethoxycarbonyl group could enhance the stability and release profiles of encapsulated drugs, making it a promising candidate for further development in pharmaceutical formulations.

Binding Affinity Studies

Research involving receptor-ligand interactions has shown that compounds similar to 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid exhibit significant binding affinities to various biological targets. Techniques such as Surface Plasmon Resonance (SPR) and Enzyme-linked Immunosorbent Assay (ELISA) were employed to quantify these interactions, providing insights into their therapeutic potential.

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